6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid
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Overview
Description
6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid is a monocarboxylic acid amide compound having an N-(5-carboxypentyl) substituent and a C-[4-(4-nitrophenoxy)-4-oxobutyl)] substituent. It is a monocarboxylic acid, a C-nitro compound, a carboxylic ester and a monocarboxylic acid amide. It derives from a 6-aminohexanoic acid.
Scientific Research Applications
DNA Sequencing and Hydroxyl Group Protection
- 6-Amino-4-oxo-hexanoic acid, which is structurally related to the compound of interest, has been developed as a derivative of levulinic acid for the protection of hydroxyl groups. This compound introduces protection by reaction with its symmetrical anhydride and is rapidly removed under mild conditions. Its applications include usage in new DNA sequencing methods and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Biochemical Studies in Fungi
- Derivatives of hexanoic acid, such as (2R)-2-amino-6-hydroxy-4-hexynoic acid, have been isolated from the fruit bodies of Amanita miculifera. These amino acids are interesting for their natural occurrence and potential biochemical roles in fungi (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Structural Role in Molecules
- 6-Aminohexanoic acid plays a significant role in chemical synthesis, particularly in the modification of peptides and in the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures. This demonstrates the versatility of hexanoic acid derivatives in both industrial and biological applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Fluorescent Protecting Groups
- Compounds like (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, which are closely related to the query compound, have been developed for use in protease assays. They serve as sequence-specific chromogenic protease substrates, demonstrating the potential of hexanoic acid derivatives in biochemical assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Corrosion Inhibition
- Schiff's bases derived from lysine and aromatic aldehydes, which include derivatives of hexanoic acid, have been studied as corrosion inhibitors for mild steel. These compounds show high inhibition efficiency, highlighting the utility of hexanoic acid derivatives in material science (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Properties
Molecular Formula |
C17H22N2O7 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-[[5-(4-nitrophenoxy)-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O7/c20-15(18-12-3-1-2-6-16(21)22)5-4-7-17(23)26-14-10-8-13(9-11-14)19(24)25/h8-11H,1-7,12H2,(H,18,20)(H,21,22) |
InChI Key |
JKKVVRPNOCMQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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